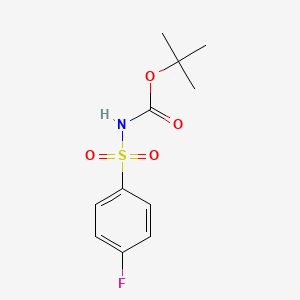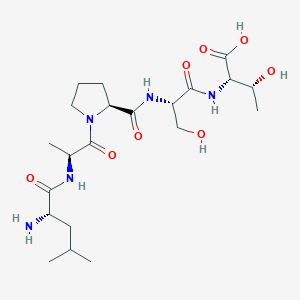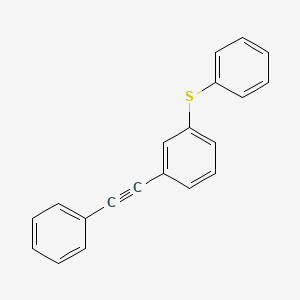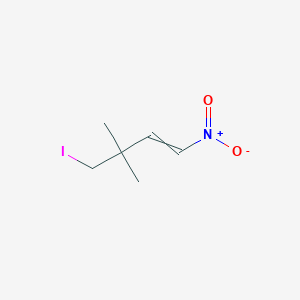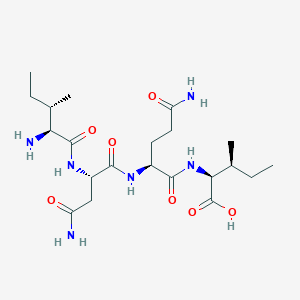
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is a peptide composed of four amino acids: L-isoleucine, L-asparagine, L-glutamine, and another L-isoleucine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-glutamine and the second L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, resulting in the release of individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds (if present) to free thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) are commonly used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-glutamine).
Oxidation: Oxidized amino acid derivatives.
Reduction: Reduced thiol groups (if disulfide bonds are present).
Scientific Research Applications
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger various cellular responses, such as signal transduction, enzyme activation, or gene expression regulation. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-leucine: Similar structure but with leucine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-valine: Similar structure but with valine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-phenylalanine: Similar structure but with phenylalanine instead of the second isoleucine.
Uniqueness
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two L-isoleucine residues may confer specific structural or functional characteristics that differentiate it from other similar peptides.
Properties
CAS No. |
830320-53-1 |
|---|---|
Molecular Formula |
C21H38N6O7 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H38N6O7/c1-5-10(3)16(24)20(32)26-13(9-15(23)29)19(31)25-12(7-8-14(22)28)18(30)27-17(21(33)34)11(4)6-2/h10-13,16-17H,5-9,24H2,1-4H3,(H2,22,28)(H2,23,29)(H,25,31)(H,26,32)(H,27,30)(H,33,34)/t10-,11-,12-,13-,16-,17-/m0/s1 |
InChI Key |
VNGBPWGJHALMHO-JHLPPDTLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


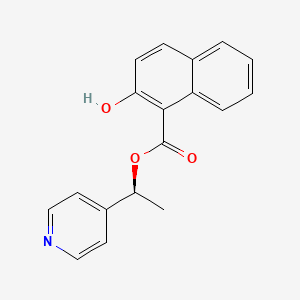
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
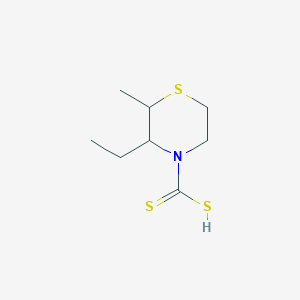
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
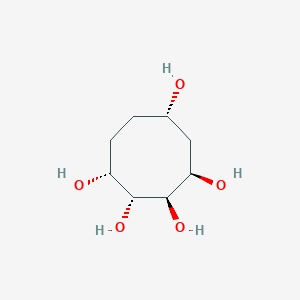
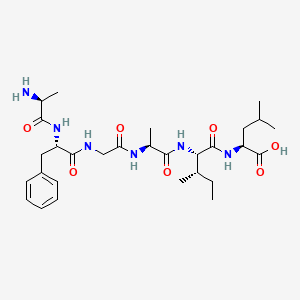

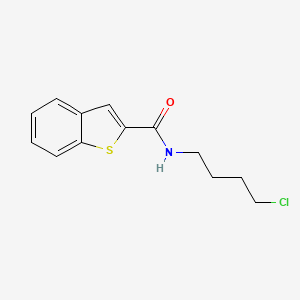
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
